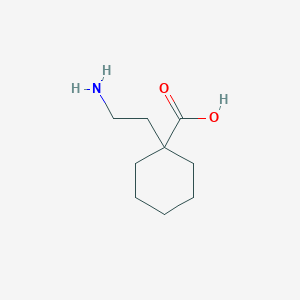

1-(2-aMinoethyl)cyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(2-aminoethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c10-7-6-9(8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) |

InChI Key |

UMFZYZDSLPTDRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminoethyl Cyclohexanecarboxylic Acid and Its Derivatives

De Novo Synthetic Approaches to the Core Structure

De novo synthesis, the construction of complex molecules from simpler precursors, provides several foundational routes to the 1-(2-aminoethyl)cyclohexanecarboxylic acid core. These methods typically build the amino acid functionality directly onto a pre-existing cyclohexane (B81311) ring.

Bucherer-Bergs Reaction: A classic multicomponent reaction, the Bucherer-Bergs synthesis combines a ketone, cyanide (like potassium cyanide), and ammonium (B1175870) carbonate to form a spiro-hydantoin intermediate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This hydantoin (B18101) can then be hydrolyzed under acidic or basic conditions to yield the desired α,α-disubstituted amino acid. For the target molecule, a suitable starting ketone would be a 1-substituted cyclohexanone (B45756). The subsequent hydrolysis of the hydantoin ring provides the final amino acid structure. researchgate.netresearchgate.net

Strecker Synthesis: The Strecker synthesis is another fundamental method for producing amino acids. masterorganicchemistry.com It involves the reaction of a ketone with ammonia (B1221849) to form an imine, which is then attacked by a cyanide source to produce an α-aminonitrile. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the carboxylic acid. The use of a ketone as the starting material allows for the synthesis of α,α-disubstituted amino acids. wikipedia.org Similar to the Bucherer-Bergs reaction, a functionalized cyclohexanone serves as the key precursor.

Hofmann Rearrangement: A well-established route for the synthesis of Gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid) utilizes the Hofmann rearrangement. epo.org This pathway typically begins with 1,1-cyclohexanediacetic acid, which is converted to its anhydride (B1165640) and then to a monoamide. epo.org The Hofmann rearrangement of the monoamide, using reagents like sodium hypochlorite, results in the formation of the primary amine with the loss of one carbon atom. wipo.int Adapting this for this compound would require a starting material with an additional methylene (B1212753) group in one of the acid chains.

Methods from Nitrile Precursors: An alternative chemoenzymatic approach involves the use of nitrile-containing intermediates. For instance, a route developed for Gabapentin starts with 1-cyanocyclohexaneacetonitrile. researchgate.net A nitrilase enzyme selectively hydrolyzes one of the nitrile groups to a carboxylic acid, yielding 1-cyanocyclohexaneacetic acid. researchgate.net The remaining nitrile can then be reduced to the primary amine via hydrogenation, often using catalysts like Raney Nickel. researchgate.net This strategy could be adapted by starting with a homologated nitrile to produce the aminoethyl side chain.

Stereoselective Synthesis and Enantiomeric Control

While this compound itself is achiral, the introduction of substituents on the cyclohexane ring can create one or more stereocenters. Achieving enantiomeric control is crucial for developing specific, biologically active derivatives.

Asymmetric Strecker Reactions: The Strecker synthesis can be rendered asymmetric by using a chiral auxiliary. For example, replacing ammonia with a chiral amine, such as (R)- or (S)-1-phenylethylamine, leads to the formation of diastereomeric α-aminonitrile intermediates. researchgate.net The stereoselectivity arises from the facial bias imposed by the chiral auxiliary during the nucleophilic addition of cyanide to the iminium ion. Subsequent separation of these diastereomers and removal of the chiral auxiliary affords the enantiomerically enriched amino acid.

Resolution of Racemates: A classical approach to obtaining pure enantiomers is the resolution of a racemic mixture. This can be achieved by reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or a chiral amine, to form a pair of diastereomeric salts. wikipedia.orgunirioja.es These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amino acid can be recovered by removing the resolving agent.

Synthesis of Key Intermediates for Complex Derivatives

The synthesis of complex derivatives often proceeds through stable, versatile intermediates that can be isolated and subsequently modified.

Spiro-hydantoins: As mentioned, the Bucherer-Bergs reaction produces spiro-hydantoin intermediates. researchgate.net These compounds are generally stable, crystalline solids that are readily purified. The hydantoin ring contains two amide-like nitrogen atoms, one of which can be selectively functionalized, and the ring itself serves as a protected form of the α-amino acid, which can be deprotected via hydrolysis when needed. alfa-chemistry.comresearchgate.net

α-Aminonitriles: The α-aminonitrile products of the Strecker synthesis are key building blocks. masterorganicchemistry.comorganic-chemistry.org The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

Lactam Intermediates: In some synthetic routes, particularly those involving reductive amination or hydrogenation of nitrile precursors, cyclic lactams may be formed as intermediates or side products. google.com For example, intramolecular cyclization between the amino group and an ester functionality can yield a lactam. These lactams can be isolated and later hydrolyzed under acidic or basic conditions to reveal the linear amino acid structure. google.com

Nitro-alkane Derivatives: An alternative strategy involves the introduction of the nitrogen atom in the form of a nitro group. For instance, a synthetic pathway to Gabapentin proceeds through a 1-(nitromethyl)cyclohexyl acetic acid derivative. google.com The nitro group can be subsequently reduced to a primary amine using various methods, such as catalytic hydrogenation. This approach avoids the use of cyanide and offers a different set of compatible reaction conditions.

Strategies for Derivatization and Structural Modification

Once the core this compound structure is obtained, it can be further modified to create a library of analogs with diverse properties.

Modification of the Amino Group: The primary amine is a common site for derivatization. Standard protecting group chemistry can be applied, for example, by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected carbamate, which is useful in peptide synthesis or as an intermediate. googleapis.com Acylation with various acid chlorides or anhydrides can produce a range of N-acyl derivatives. Such modifications are frequently employed in the development of prodrugs to enhance pharmacokinetic properties. nih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid can be readily converted into other functional groups. Esterification, using alcohols under acidic conditions or via reaction with alkyl halides under basic conditions, yields esters which can serve as protecting groups or modulate the compound's polarity. google.com The formation of amides, through coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC), is another common transformation that allows for significant structural diversification. nih.gov

Functionalization of the Cyclohexane Ring: Introducing substituents directly onto the cyclohexane ring allows for the exploration of a broader chemical space. While direct C-H functionalization of a pre-formed ring is a complex but powerful modern strategy, a more common approach is to begin the synthesis with an already substituted cyclohexanone derivative. nih.gov This allows for the placement of alkyl, aryl, or other functional groups at specific positions on the ring, which can be used to control the conformation and biological activity of the final molecule.

Structural and Conformational Investigations of 1 2 Aminoethyl Cyclohexanecarboxylic Acid and Its Analogs

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural analysis of 1-(2-aminoethyl)cyclohexanecarboxylic acid and its analogs rely on a combination of advanced spectroscopic techniques. These methods provide comprehensive information, from atomic connectivity and stereochemistry to the precise three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cyclic compounds like this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed insights into the molecular framework, allowing for the unambiguous assignment of stereochemistry and the differentiation between isomers.

In the ¹H NMR spectrum, the chemical shifts of the protons on the cyclohexane (B81311) ring are typically observed in the range of 1.2 to 2.5 ppm. The proton attached to the carbon bearing the carboxylic acid group would appear as a distinct multiplet. The protons of the aminoethyl side chain would also show characteristic signals, with the methylene (B1212753) group adjacent to the amino group appearing at a different chemical shift than the one attached to the cyclohexane ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carboxyl carbon is readily identified by its characteristic downfield shift (typically >170 ppm). The carbons of the cyclohexane ring appear in the aliphatic region, and their specific chemical shifts can be influenced by the orientation of the substituents.

Advanced 2D NMR techniques are crucial for establishing connectivity and stereochemistry. For instance, Correlation Spectroscopy (COSY) helps identify coupled protons within the cyclohexane ring and the ethyl side chain. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations, which is vital for piecing together the entire molecular structure. The magnitude of proton-proton coupling constants (J-values) can help infer the relative orientation (axial or equatorial) of the protons on the cyclohexane ring, which is fundamental for stereochemical assignment. While specific data for this compound is not publicly available, analysis of related compounds like cyclohexanecarboxylic acid provides expected chemical shift ranges. bmrb.iochemicalbook.com

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Cyclohexanecarboxylic Acid Moiety Based on data from analogous compounds. bmrb.iochemicalbook.com

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C=O | 182-183 | - |

| C1 (CH) | 42-43 | 2.3-2.4 |

| C2, C6 (CH₂) | 28-29 | 1.9-2.0 (axial), 1.4-1.5 (equatorial) |

| C3, C5 (CH₂) | 25-26 | 1.7-1.8 (axial), 1.2-1.3 (equatorial) |

| C4 (CH₂) | 25-26 | 1.6-1.7 |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute and relative stereochemistry, conformation, and crystal packing of a molecule in the solid state. nih.gov This method provides precise three-dimensional coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, X-ray diffraction analysis would definitively establish the conformation of the cyclohexane ring (e.g., chair, boat) and the precise orientation of the aminoethyl and carboxylic acid substituents. It would reveal whether the substituents adopt axial or equatorial positions and determine the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, that govern the crystal lattice. researchgate.net

Studies on structurally similar compounds, such as the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, demonstrate the utility of this technique. ubc.ca In that case, X-ray crystallography revealed that both cis and trans isomers exist as zwitterions in the solid state and are linked by strong hydrogen bonds. ubc.ca Such detailed structural information is critical for understanding the molecule's physical properties and its interactions in a biological context.

Table 2: Example Crystallographic Data for an Analogous Organic Compound, S-(2-aminophenyl) cyclohexylcarbamothioate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 6.1808(4) |

| b (Å) | 24.8308(12) |

| c (Å) | 9.7080(8) |

| β (°) | 103.674(6) |

| Volume (ų) | 1303.73(13) |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. For this compound, techniques like electrospray ionization (ESI) would be used to generate a protonated molecule [M+H]⁺, the mass-to-charge ratio (m/z) of which would confirm the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the m/z value with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information based on the fragmentation pattern, which can help confirm the connectivity of the aminoethyl and cyclohexanecarboxylic acid moieties. nih.gov This level of confirmation is crucial for verifying the identity of the synthesized compound. nih.govnih.gov

Conformational Analysis and Dynamics

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of the atoms that can be achieved through bond rotations.

Cyclohexane Ring Conformational Preferences

The cyclohexane ring is not a flat hexagon. dalalinstitute.com To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The most stable and predominant conformation is the "chair" form. libretexts.orgmasterorganicchemistry.com In this arrangement, all C-C-C bond angles are approximately 109.5°, eliminating angle strain, and all hydrogens on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. libretexts.org

The cyclohexane ring is dynamic and can undergo a "ring flip," interconverting between two equivalent chair conformations. During this process, the ring passes through several higher-energy intermediate conformations, including the "half-chair," "twist-boat," and "boat" forms. dalalinstitute.com However, for an unsubstituted cyclohexane, over 99% of the molecules exist in the chair conformation at any given moment at room temperature. The presence of substituents on the ring, as in this compound, influences the energetics of this equilibrium.

Orientations of Aminoethyl and Carboxylic Acid Substituents

In the chair conformation of cyclohexane, the twelve C-H bonds (or substituent bonds) are divided into two distinct types: six are "axial," pointing perpendicular to the average plane of the ring, and six are "equatorial," pointing out from the perimeter of the ring. libretexts.org

When a substituent is attached to the ring, it can occupy either an axial or an equatorial position. The conformational preferences of substituted cyclohexanes are largely governed by steric hindrance. Bulky substituents generally prefer the equatorial position to avoid steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring.

For this compound, both the carboxylic acid group and the 2-aminoethyl group are attached to the same carbon (C1). Due to their steric bulk, it is highly probable that the conformation where the larger 1-(2-aminoethyl) group occupies the equatorial position would be significantly favored to minimize steric strain. The relative orientation of substituents in analogs has been shown to strongly influence the conformational propensities of the entire molecule. nih.govnih.gov The specific stereoisomer (cis or trans, if other substituents were present) and the potential for intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups, would further dictate the most stable three-dimensional structure.

Influence of Intramolecular Interactions on Conformation

The three-dimensional structure, or conformation, of this compound is not static but is rather a dynamic equilibrium of various shapes dictated by the structure of the cyclohexane ring and the interactions between its functional groups. The primary determinants of its preferred conformation are intramolecular interactions, especially hydrogen bonds. nih.gov

Like its analog Gabapentin (B195806), the molecule's core is a cyclohexane ring, which preferentially adopts a low-energy "chair" conformation. The substituents—the aminoethyl and carboxylic acid groups—can be attached to this ring in two principal orientations: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). mdpi.com This gives rise to at least two distinct conformers. mdpi.com

At physiological pH, the molecule is expected to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). mdpi.com This charge separation facilitates a strong intramolecular electrostatic attraction or hydrogen bond between these two groups. This interaction is a critical factor in stabilizing specific conformations. For example, in one of the known solid-state polymorphs of Gabapentin, an intramolecular hydrogen bond is observed between these charged groups. mdpi.com The formation of such bonds can significantly influence the conformational equilibrium. bohrium.com

The solvent environment also plays a crucial role. In weakly hydrogen-bonding solvents, intramolecular hydrogen bonds are more likely to form and stabilize certain conformers. bohrium.comresearchgate.net Conversely, in polar, hydrogen-bond-accepting solvents like water, the functional groups may preferentially interact with solvent molecules, shifting the conformational balance. nih.govbohrium.com Studies on model amino acids show that the formation of an intramolecular hydrogen bond can increase the population of a specific conformer from ~20% to ~60% in a less polar environment. bohrium.comresearchgate.net Therefore, the interplay between the inherent preference for a chair conformation, the strong intramolecular attraction between the zwitterionic ends, and the surrounding solvent environment collectively determines the dominant shape of the molecule. bohrium.comacs.org

Computational Chemistry and Molecular Modeling Studies

Exploration of Conformational Energy Landscapes

Computational chemistry provides powerful tools to map the conformational energy landscape of a molecule, revealing the relative stabilities of its different shapes and the energy barriers that separate them. acs.org For a flexible molecule like this compound, this process begins with a broad search for possible conformations. acs.org

This exploration is often initiated using molecular mechanics methods, which can rapidly generate a large number of potential structures by rotating the molecule's single bonds and considering different ring puckers (e.g., chair, boat). acs.org For Gabapentin, such initial screenings have generated nearly 100 distinct structures within a specific energy range. acs.org

Following this initial search, more accurate but computationally intensive quantum mechanics methods, such as Density Functional Theory (DFT), are employed to optimize the geometry of these structures and calculate their energies with high precision. acs.orgresearchgate.net This refinement allows for the identification of stable conformers, which exist at local minima on the energy landscape, and the single most stable structure, known as the global minimum. mdpi.com

Computational studies on Gabapentin have identified five stable conformers in the gas phase, differing in the orientation of the functional groups and the nature of the intramolecular interactions. researchgate.net The energy difference between these conformers can be small, indicating that several shapes can coexist at room temperature. The calculations can also determine the energy barriers for interconversion between conformers; low barriers suggest rapid exchange between forms. acs.org These theoretical findings correlate well with experimental data from spectroscopy and X-ray crystallography, confirming that in solution, the equatorial conformer of Gabapentin is the most abundant and likely the biologically active form, even though the axial form is often found in crystals due to packing forces. mdpi.comacs.org

| Conformer | Ring Conformation | Substituent Position | Calculated Relative Energy (kJ/mol) | Key Intramolecular Interaction |

|---|---|---|---|---|

| EQ-1 (Global Minimum) | Chair | Equatorial | 0.00 | O-H···N |

| EQ-2 | Chair | Equatorial | 1.45 | N-H···O=C |

| AX-1 | Chair | Axial | 3.70 | O-H···N |

| AX-2 | Chair | Axial | 4.15 | N-H···O (hydroxyl) |

| EQ-3 | Chair | Equatorial | 5.20 | N-H···O (hydroxyl) |

Note: Data is illustrative, based on findings for the analog Gabapentin. acs.org The exact energy values depend on the level of theory used in the calculation.

Molecular Docking and Ligand-Target Binding Compatibility Analysis

Molecular docking is a computational technique used to predict how a molecule (a ligand), such as this compound, binds to the active site of a biological target, typically a protein. tsijournals.commdpi.com This method is crucial for understanding the molecule's mechanism of action and for designing more potent analogs. nih.gov

The process involves computationally placing various low-energy conformations of the ligand into the three-dimensional structure of the target's binding pocket. researchgate.net An algorithm then calculates the most favorable binding pose and estimates the binding affinity, usually expressed as a "docking score" in units of energy (e.g., kcal/mol). mdpi.com A more negative score typically indicates a stronger, more stable interaction.

Docking studies performed on Gabapentin and its derivatives have provided significant insights into their binding mechanisms. The primary target for Gabapentin is the α2δ-1 subunit of voltage-gated calcium channels. nih.govnih.gov Docking simulations can reveal the specific amino acid residues in this protein that interact with the ligand. These interactions are typically a combination of:

Hydrogen Bonds: Formed between the ligand's amino and carboxyl groups and polar residues in the protein.

Hydrophobic Interactions: Occurring between the ligand's cyclohexane ring and nonpolar residues.

Electrostatic Interactions: Arising from the charged zwitterionic groups of the ligand. mdpi.com

For instance, docking studies of Gabapentin complexes with targets like the serotonin (B10506) receptor have identified specific hydrogen bond interactions with residues such as Arginine (Arg) and Threonine (Thr), as well as alkyl-alkyl interactions with Alanine (Ala). mdpi.com By analyzing these interactions, researchers can understand why certain structural features are essential for binding and how modifications to the molecule might improve its compatibility with the target. nih.gov

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Gabapentin | -6.8 | Arg173, Thr109 | Hydrogen Bond |

| Asp172 | Attractive Charge | ||

| Ala176 | Alkyl (Hydrophobic) | ||

| Cu(II)-Gabapentin Complex | -7.2 | Arg173, Thr109, His182, Asn187 | Hydrogen Bond |

| Asp172 | Attractive Charge | ||

| Ala176, Arg173 | Alkyl (Hydrophobic) |

Note: Data adapted from molecular docking studies on Gabapentin and its metal complexes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Derivation from Structural Insights

Quantitative Structure-Activity Relationship (QSAR) is a modeling method that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not available, the principles can be described based on studies of its analogs. benthamdirect.com

The foundation of a QSAR study is a dataset of structurally similar molecules with experimentally measured biological activities (e.g., binding affinity, enzyme inhibition). For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Insights gained from conformational analysis and molecular docking are vital for selecting relevant descriptors. For example:

Structural Descriptors: Distances between the amino and carboxyl groups in the lowest energy conformer, the dihedral angle defining the side chain orientation, or the volume of the cyclohexane ring.

Electronic Descriptors: Partial atomic charges on the nitrogen and oxygen atoms, the dipole moment, or the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

Hydrophobic Descriptors: The octanol-water partition coefficient (logP), which describes the molecule's lipophilicity.

Once the descriptors and activity data are compiled, statistical methods are used to generate an equation that links them. A hypothetical QSAR model might look like this:

Biological Activity (-logIC50) = (c1 × logP) + (c2 × Dipole Moment) - (c3 × Molecular Volume) + constant

This model can then be used to predict the activity of new, yet-to-be-synthesized analogs based solely on their calculated descriptors. This predictive power makes QSAR an invaluable tool in drug design, allowing chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

| Analog | Activity (-logIC50) | logP (Hydrophobicity) | Molecular Volume (ų) | N-to-O Distance (Å) |

|---|---|---|---|---|

| Analog 1 | 5.2 | -1.1 | 165 | 4.8 |

| Analog 2 (Target Compound) | (Predicted) | -0.9 | 178 | 5.5 |

| Analog 3 | 4.8 | -0.5 | 180 | 5.6 |

| Analog 4 | 5.9 | -1.5 | 160 | 4.5 |

Note: This table is illustrative, demonstrating the type of data used to construct a QSAR model.

Biological and Biochemical Mechanisms of Action of 1 2 Aminoethyl Cyclohexanecarboxylic Acid and Its Analogs

Enzyme and Receptor Interaction Profiling and Mechanism Elucidation of 1-(2-Aminoethyl)cyclohexanecarboxylic Acid and its Analogs

The therapeutic potential of a compound is fundamentally linked to its interactions with specific biological targets. For this compound and its structural analogs, research has explored a range of interactions with various enzymes and receptors, revealing complex mechanisms of action. This section details the inhibitory and modulatory profiles of this chemical family against key proteins involved in cardiovascular, metabolic, and neurological pathways.

Angiotensin Converting Enzyme (ACE) Inhibitory Mechanisms

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), functioning as a zinc-containing metalloprotein that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.govyoutube.com ACE inhibitors lower blood pressure by reducing the formation of angiotensin II and increasing the levels of the vasodilator bradykinin. nih.govclinpgx.org The active site of ACE contains specific subsites (S1, S'1, and S'2) that accommodate the side chains of peptide substrates. wikipedia.org

While direct studies on this compound as an ACE inhibitor are not prominent, the structure-activity relationships of established ACE inhibitors suggest a potential mechanism. Several potent inhibitors incorporate cyclic structures, including cyclohexane (B81311) rings. For instance, the inhibitor fosinopril (B1673572) features a cyclohexane ring that is believed to confer selectivity for the C-domain of ACE through hydrophobic interactions with specific amino acid residues (V379 and V380). nih.gov Similarly, perindopril (B612348) contains a cyclohexane ring fused to a tetrahydropyrrole ring. nih.gov

Rho-Kinase (ROCK) Modulation and Associated Signaling Pathways

Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA. nih.govmdpi.com The RhoA/ROCK pathway is a key regulator of cellular functions such as smooth muscle contraction, cell migration, and actin cytoskeleton organization. nih.govelifesciences.org The pathway is initiated when activated RhoA (GTP-bound) binds to ROCK, leading to the kinase's activation. nih.gov ROCK has two isoforms, ROCK1 and ROCK2. nih.govnih.gov Once active, ROCK phosphorylates several downstream targets, most notably the myosin phosphatase-targeting subunit 1 (MYPT1) of myosin light chain (MLC) phosphatase. nih.govnih.gov This phosphorylation inhibits MLC phosphatase activity, resulting in a net increase in the phosphorylation of MLC and leading to enhanced smooth muscle contraction. nih.govnih.gov

A close structural analog of this compound, Y-27632 ((+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide), is a well-characterized and specific inhibitor of ROCK. nih.govresearchgate.net ROCK inhibitors like Y-27632 function as ATP-competitive inhibitors, binding to the kinase domain of both ROCK1 and ROCK2. nih.govmedchemexpress.com By blocking the phosphorylation of ROCK substrates, these inhibitors prevent the downstream signaling cascade that leads to smooth muscle contraction, thereby promoting vasodilation. nih.gov This mechanism of action has made ROCK inhibitors a subject of investigation for cardiovascular diseases like hypertension and vasospasm. nih.govnih.gov

The structural components of these cyclohexane derivatives are critical for their activity. The basic aminoethyl group and the cyclohexane ring contribute to the binding affinity and specificity within the ATP-binding pocket of the ROCK enzyme.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Research

Diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. nih.gov Given its pivotal role in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic disorders. nih.gov Studies involving DGAT1 knockout mice have shown that these animals are resistant to diet-induced obesity and exhibit enhanced insulin (B600854) and leptin sensitivity, highlighting the potential of DGAT1 inhibitors. nih.gov

Research into novel DGAT1 inhibitors has led to the development of scaffolds containing a cyclohexanecarboxylic acid moiety. One such line of research identified 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid as a potent DGAT1 inhibitor. Through further optimization of this scaffold, compound 9e was identified, demonstrating high potency. nih.gov

The inhibitory mechanism of these compounds involves blocking the active site of the DGAT1 enzyme, thereby preventing the esterification of diacylglycerol to form triglycerides. This leads to a reduction in triglyceride synthesis and accumulation. The efficacy of these cyclohexane carboxylic acid analogs has been demonstrated in both in vitro and in vivo models. nih.gov

| Compound | DGAT1 IC₅₀ (nM) | In Vivo Effect (Fat Tolerance Test) | Reference |

|---|---|---|---|

| 9e (4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative) | 14.8 | 112% plasma triglyceride reduction at 3 mg/kg in mice | nih.gov |

Voltage-Activated Calcium Channel Current Modulation Mechanisms

Voltage-activated calcium channels (VGCCs) are critical for regulating intracellular calcium levels, which trigger a wide array of physiological processes, including neurotransmitter release. Analogs of this compound, such as gabapentin (B195806) and pregabalin, are known to modulate VGCC function, though not by direct channel blockade. nih.gov

The primary mechanism of action for these gabapentinoid compounds involves specific binding to the α2δ auxiliary subunit of VGCCs. nih.gov There are multiple isoforms of this subunit, including α2δ-1, α2δ-2, and α2δ-3. nih.gov This binding interaction is thought to interfere with the normal trafficking and delivery of the calcium channel complex to the presynaptic membrane. By reducing the number of functional channels at the nerve terminal, these compounds selectively attenuate depolarization-induced calcium influx. nih.gov

This reduction in calcium entry, particularly through P/Q-type calcium channels, leads to a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate. nih.gov This presynaptic inhibitory mechanism is believed to underlie the therapeutic effects of these compounds in various neurological conditions. The interaction is stereoselective, with different enantiomers showing significantly different binding affinities and functional activities. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT₆) Ligand Binding and Functional Studies

The serotonin 5-HT₆ receptor, which is coupled to a Gs protein, is almost exclusively expressed in the brain and is involved in cognitive processes and neurodevelopment. mdpi.com It has become an attractive target for CNS disorders. Ligands for 5-HT₆ receptors typically possess a pharmacophore consisting of an aromatic moiety and a basic nitrogen atom. mdpi.com

The key interaction for many aminergic G protein-coupled receptor ligands is the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in transmembrane domain 3 (Asp3.32). mdpi.com Additional binding affinity is achieved through hydrophobic interactions with aromatic residues (such as tryptophan and phenylalanine) that line the binding pocket, as well as potential hydrogen bonds. nih.govvu.nl

While no direct studies link this compound to 5-HT₆ receptors, its structure contains key features that could be adapted for such a purpose. The basic primary amine on the ethyl side chain could serve as the crucial protonable group to interact with Asp3.32. The cyclohexane ring provides a non-aromatic, hydrophobic scaffold that could occupy a portion of the binding pocket. In medicinal chemistry, such saturated rings are often used to confer favorable pharmacokinetic properties. To achieve high-affinity binding, the carboxylic acid would likely need to be modified, for example, by converting it into an amide linked to a suitable aromatic system (like an indole (B1671886) or a phenylsulfone group, common in known 5-HT₆ ligands), which could then engage in the necessary hydrophobic and π-stacking interactions within the receptor. mdpi.commdpi.com

Arginase Inhibition Studies

Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.gov Two isoforms exist: the cytosolic Arginase 1 (ARG1) and the mitochondrial Arginase 2 (ARG2). nih.gov By consuming L-arginine, arginase competes with nitric oxide synthase (iNOS), which uses the same substrate to produce nitric oxide (NO). nih.gov Overactivity of arginase can lead to reduced NO bioavailability, contributing to endothelial dysfunction and other pathologies. Therefore, arginase inhibitors are being investigated for cardiovascular and immune disorders. nih.gov

A series of amino-cyclohexane carboxylic acid derivatives have been identified as inhibitors of both human arginase 1 and arginase 2. nih.gov The inhibitory activities of these compounds were evaluated using recombinant human enzymes. The data demonstrates that modifications to the cyclohexane scaffold can yield compounds with potent inhibitory activity against both arginase isoforms. nih.gov

| Compound Example | Arginase 1 IC₅₀ (nM) | Arginase 2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Analog 1 | 100 - 1000 | 1000 - 10000 | nih.gov |

| Analog 2 | 100 - 1000 | 100 - 1000 | nih.gov |

| Analog 3 | 10 - 100 | 10 - 100 | nih.gov |

| Analog 4 | 10 - 100 | 10 - 100 | nih.gov |

Note: The specific structures for Analog 1-4 are detailed in the referenced patent literature.

Modulation of Cellular and Biochemical Pathways (Pre-clinical Focus)

The influence of this compound and its analogs extends beyond their well-documented clinical effects, touching upon fundamental cellular and biochemical signaling cascades. Pre-clinical research has begun to uncover a range of activities, from the inhibition of enzymatic systems to the modulation of inflammatory and metabolic pathways.

The primary and most well-understood mechanism of action for analogs like Tranexamic Acid (TXA) and Aminocaproic Acid (EACA) is the potent inhibition of the fibrinolytic system. ashpublications.org This system is responsible for the enzymatic breakdown of fibrin (B1330869) in blood clots, a process critical for maintaining blood vessel patency after tissue repair. physiology.org

Tranexamic acid, a synthetic analog of the amino acid lysine (B10760008), functions as a powerful antifibrinolytic agent. researchgate.net It competitively and reversibly binds to lysine receptor sites on plasminogen, the inactive precursor of the enzyme plasmin. researchgate.netmainehealth.orgnih.gov This binding action, which occurs at multiple sites, prevents plasminogen from interacting with fibrin, thereby blocking its conversion to plasmin and inhibiting the degradation of the fibrin clot. researchgate.netnih.govnih.gov By preserving the fibrin matrix, TXA stabilizes clots and mitigates hemorrhage. researchgate.netnih.gov At significantly higher concentrations, TXA can also act as a noncompetitive inhibitor of plasmin itself. nih.gov

Aminocaproic acid, another lysine derivative, acts via a similar mechanism. nih.govbenthamdirect.com It binds to the kringle domain of plasminogen, inhibiting plasminogen activators and, to a lesser degree, exhibiting antiplasmin activity. nih.govnih.gov Clinical and pre-clinical studies have established that tranexamic acid possesses approximately eight to ten times the antifibrinolytic potency of aminocaproic acid. researchgate.netimrpress.com

| Compound | Primary Molecular Target | Mechanism of Action | Key Consequence |

|---|---|---|---|

| Tranexamic Acid (TXA) | Plasminogen (Lysine Binding Sites) | Competitive and reversible inhibition of plasminogen binding to fibrin. researchgate.netmainehealth.orgnih.gov | Prevents conversion of plasminogen to plasmin, stabilizing the fibrin clot. nih.gov |

| Aminocaproic Acid (EACA) | Plasminogen (Kringle Domain) | Inhibition of plasminogen activators and weak antiplasmin activity. nih.govnih.gov | Reduces fibrinolysis, leading to clot stabilization. benthamdirect.com |

The Nuclear Factor Kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses. amegroups.org The activation of the NF-κB pathway is a central element in the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. amegroups.orgwfsahq.org Inhibition of this pathway is a key therapeutic strategy for a variety of inflammatory diseases. amegroups.org

Pre-clinical research suggests that tranexamic acid may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. A study focusing on osteoclastogenesis, the process of bone resorption, demonstrated that long-term in vitro treatment of murine bone marrow-derived osteoclasts with tranexamic acid led to a significant decrease in the expression of Nuclear factor kappa B subunit 1 (Nfkb1). This downregulation points to a direct or indirect inhibitory effect on a key component of the NF-κB pathway.

Furthermore, plasmin itself can act as a pro-inflammatory mediator by inducing the expression of cytokines in monocytes through a process involving IKKβ-mediated NF-κB activation. By inhibiting the formation of plasmin, tranexamic acid can indirectly suppress this activation loop, further contributing to its anti-inflammatory profile.

| Gene Marker | Function | Effect of Long-Term TXA Treatment |

|---|---|---|

| Nfkb1 | NF-κB pathway component | Significantly decreased expression |

| Tnfrsf11a (RANK) | Receptor activator of NF-κB | Significantly decreased expression |

| Clcn7 | Chloride channel involved in bone resorption | Significantly decreased expression |

| Acp5 (TRAP) | Osteoclast marker enzyme | Not significantly affected |

| Ctsk | Cathepsin K, bone matrix degradation | Not significantly affected |

The integrity of the endothelial barrier, which regulates the passage of fluids and solutes from the bloodstream into tissues, is critically dependent on the structure and function of the endothelial cell cytoskeleton. Two key kinases, Myosin Light Chain Kinase (MLCK) and Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK), are central regulators of actomyosin (B1167339) contractility, which governs endothelial cell shape and junctional integrity. Activation of MLCK and ROCK pathways leads to phosphorylation of the myosin light chain, increased stress fiber formation, cell contraction, and consequently, increased endothelial permeability.

While direct inhibition of MLCK or ROCK by tranexamic acid has not been demonstrated, compelling in vitro evidence shows that TXA protects and stabilizes the endothelial barrier. Studies have found that early administration of TXA abrogates endothelial cell injury and increased permeability caused by stressors like hypoxia and epinephrine. nih.govnih.gov TXA has been shown to protect the endothelial glycocalyx, a critical component of the barrier, from degradation. researchgate.netnih.gov

Mechanistically, research has revealed that tranexamic acid can stabilize the actin cytoskeleton and prevent the loss of adherens junctions in endothelial monolayers exposed to inflammatory stimuli. benthamdirect.com By maintaining cytoskeletal integrity and cell-cell junctions, TXA effectively counteracts the downstream effects of permeability-inducing signaling pathways, suggesting an indirect modulation of the consequences of MLCK and ROCK activation.

Beyond its effects on specific signaling cascades, tranexamic acid and its derivatives have been shown to influence broader cellular metabolic processes, particularly those related to oxidative stress and energy metabolism.

A study examining the impact of TXA and its derivatives on freshly isolated human leukocytes found significant modulation of glutathione (B108866) (GSH) metabolism. Glutathione is a major intracellular antioxidant crucial for protecting cells from oxidative damage. The study found that N-Acetyl tranexamic acid caused a marked, time-dependent depletion of GSH. In contrast, tranexamic acid itself induced an initial decrease followed by a sustained increase in GSH levels, while N-Phthaloyl tranexamic acid led to an initial increase followed by a gradual decline. These findings indicate that structural modifications to the core molecule can distinctly alter its impact on cellular redox homeostasis.

| Compound (500µM) | 0 min | 30 min | 60 min | 90 min |

|---|---|---|---|---|

| Tranexamic Acid | Decrease | Increase | Slight Increase | Slight Increase |

| N-Acetyl Tranexamic Acid | Marked Decrease | Decrease | Further Decrease | Further Decrease |

| N-Phthaloyl Tranexamic Acid | Increase | Slight Decrease/Stable | Stable | Decline |

Furthermore, research on human umbilical vein endothelial cells (HUVEC) has demonstrated that tranexamic acid strongly stimulates mitochondrial respiration. benthamdirect.com This enhancement of oxidative phosphorylation suggests that TXA can bolster cellular energy production, potentially increasing the resilience of endothelial cells to stress and injury. benthamdirect.com Supporting this, subsequent studies using affinity-based protein identification methods revealed that TXA binds to several intracellular proteins, including metabolic enzymes such as a component of the oxoglutarate dehydrogenase complex, which plays a role in the Krebs cycle. nih.gov

Design and Evaluation as Components of Bioactive Peptides and Peptidomimetics

The unique structural properties of cyclic amino acid analogs make them attractive building blocks for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but may offer advantages such as enhanced stability and bioavailability.

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, including synthetic antimicrobial peptides (AMPs). These peptides often function by disrupting bacterial cell membranes. The incorporation of non-natural amino acids, such as cyclohexane derivatives, can be used to control the peptide's structure and amphipathicity, which are key determinants of antimicrobial activity.

One study detailed the synthesis and evaluation of a novel antimicrobial peptide that incorporated 1-aminocyclohexane carboxylic acid (A6c). The resulting peptidomimetic, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant in vitro inhibitory activity against a panel of multidrug-resistant pathogenic bacteria. The minimum inhibitory concentrations (MICs) required to prevent bacterial growth were in the low micromolar range, highlighting the potency of the synthetic peptide. Spectroscopic analysis indicated that the peptide interacts with and adopts different secondary structures in the presence of bacterial membrane mimetics, consistent with a membrane-disrupting mechanism of action. This work validates the use of cyclohexane-based amino acid scaffolds as valuable components in the design of next-generation antimicrobial peptidomimetics.

| Bacterial Strain | Significance | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-positive, drug-resistant | 10.9 - 21.5 |

| Acinetobacter baumannii | Gram-negative, drug-resistant | 21.5 - 43.0 |

| Klebsiella pneumoniae | Gram-negative, drug-resistant | 21.5 |

| Pseudomonas aeruginosa | Gram-negative | 43.0 |

| Enterobacter aerogenes | Gram-negative | 21.5 |

| Enterococcus faecium (VRE) | Gram-positive, drug-resistant | 43.0 |

Role in Immunomodulatory Peptide Analogs

Currently, there is a lack of publicly available scientific literature detailing the specific incorporation or role of this compound in the development of immunomodulatory peptide analogs. Extensive searches of chemical and biological research databases did not yield specific studies on this compound for this particular application.

The field of immunomodulatory peptides often involves the incorporation of non-proteinogenic amino acids to enhance properties such as stability, potency, and receptor affinity. While various cyclic and non-natural amino acids are utilized for these purposes, the specific use of this compound has not been documented in the reviewed literature.

Future research may explore the potential of this and other novel amino acid structures to create new peptide-based therapeutics with tailored immunomodulatory effects.

Advanced Analytical and Bioanalytical Methodologies in Research on 1 2 Aminoethyl Cyclohexanecarboxylic Acid

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation, purification, and quantification of "1-(2-Aminoethyl)cyclohexanecarboxylic acid". The selection of a specific technique is contingent on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized "this compound" and for its quantification in various samples. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

For a compound with the characteristics of "this compound," which possesses both a carboxylic acid and an amino group, ion-pairing chromatography or manipulation of the mobile phase pH can be employed to achieve optimal separation and peak shape. The use of a C18 column is standard for such analyses. Detection is typically accomplished using a UV detector, although for compounds lacking a strong chromophore, derivatization may be necessary to enhance detection sensitivity.

The quantification of the compound is achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

This table presents a typical set of starting conditions for the HPLC analysis of "this compound". Optimization of these parameters would be necessary for specific applications.

The analysis of "this compound" in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of these samples. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose. HILIC is particularly well-suited for the retention and separation of polar compounds like amino acids, which may not be well-retained on traditional reverse-phase columns.

In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. The high organic content of the mobile phase also facilitates efficient desolvation and ionization in the mass spectrometer source, leading to enhanced sensitivity.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for detection. The first mass analyzer (Q1) selects the precursor ion of the target compound, which is then fragmented in a collision cell (Q2). Specific product ions are then monitored by the third mass analyzer (Q3). This multiple reaction monitoring (MRM) approach minimizes interferences from the biological matrix, allowing for accurate quantification even at low concentrations.

Table 2: Representative HILIC-MS/MS Parameters for the Analysis of this compound in a Biological Matrix

| Parameter | Condition |

| HILIC Column | Amide or Silica-based, 2.1 x 100 mm, 3 µm |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Formate in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion(s) |

| Collision Energy | Optimized for the specific compound |

This table provides a general framework for developing a HILIC-MS/MS method for "this compound". The specific mass transitions and collision energy would need to be determined experimentally.

Advanced Spectroscopic Characterization Techniques for Research Applications

Spectroscopic techniques are vital for the unambiguous identification and detailed structural analysis of "this compound". These methods provide information on the connectivity of atoms, the exact molecular weight, and the three-dimensional arrangement of the molecule in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide a complete picture of the molecular structure of "this compound".

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of the signals reveal the types of protons present, their relative numbers, and their neighboring protons, respectively. For "this compound," distinct signals would be expected for the protons on the cyclohexane (B81311) ring, the ethyl chain, and the amino group.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shift of each carbon signal indicates its chemical environment. For "this compound," characteristic signals would be observed for the carboxylic acid carbon, the carbons of the cyclohexane ring, and the carbons of the ethyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 | 175-185 |

| Quaternary Cyclohexane C | - | 45-55 |

| Cyclohexane CH₂ | 1.2-1.9 | 25-40 |

| Ethyl CH₂ (adjacent to ring) | 1.5-2.0 | 35-45 |

| Ethyl CH₂ (adjacent to NH₂) | 2.8-3.2 | 40-50 |

| Amino Group (-NH₂) | 1.5-3.0 (broad) | - |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions. The data is extrapolated from known values for cyclohexanecarboxylic acid and related amino acids.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For "this compound," electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce a protonated molecule [M+H]⁺ in the positive ion mode. The accurate mass of this ion, as determined by HRMS, would be used to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxylic acid group.

Table 4: Expected Mass Spectrometric Fragments for this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - HCOOH]⁺ | Loss of formic acid |

| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |

The relative abundance of these fragments would depend on the specific MS/MS conditions, such as the collision energy.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules in solution. Since "this compound" is a chiral molecule, CD spectroscopy can provide insights into its three-dimensional structure and how it might change in response to environmental factors such as pH, temperature, or the presence of binding partners.

The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The shape and magnitude of the CD spectrum are highly sensitive to the spatial arrangement of the atoms in the molecule. For a relatively small and flexible molecule like "this compound," the CD spectrum would be influenced by the preferred conformations of the cyclohexane ring and the orientation of the aminoethyl and carboxylic acid substituents.

By measuring the CD spectrum under different conditions, it is possible to monitor conformational changes. For example, changes in pH could alter the protonation state of the amino and carboxylic acid groups, potentially leading to changes in the intramolecular interactions that stabilize certain conformations. These changes would be reflected in the CD spectrum. Computational modeling can be used in conjunction with experimental CD data to propose and evaluate plausible solution-state conformations. subr.eduresearchgate.net

Emerging Research Frontiers and Future Directions for 1 2 Aminoethyl Cyclohexanecarboxylic Acid Research

Rational Design of Novel Analogs with Enhanced Biological Specificity

Rational design is a targeted approach in drug discovery that utilizes the understanding of a biological target's structure and mechanism to create specific and potent molecules. For 1-(2-Aminoethyl)cyclohexanecarboxylic acid, this strategy can be employed to generate analogs with improved affinity, selectivity, and pharmacokinetic properties. The core structure, featuring a cyclohexane (B81311) ring, a carboxylic acid group, and an aminoethyl side chain, offers multiple points for chemical modification.

Future research can focus on systematic modifications to this scaffold. For instance, altering the stereochemistry of the cyclohexane ring or introducing various substituents could profoundly influence the molecule's interaction with biological targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in this process. mdpi.com These in silico tools can predict how structural changes might affect binding to specific enzymes or receptors, thereby guiding the synthesis of the most promising candidates and reducing reliance on broad, untargeted screening. mdpi.commdpi.com

An example of a rational design strategy would be to develop analogs that target a specific family of proteases or G-protein coupled receptors, based on the known pharmacophores of existing ligands for those targets. The goal is to enhance biological specificity, leading to more effective and potentially safer therapeutic agents.

Table 1: Hypothetical Analogs of this compound and Design Rationale

| Analog Modification | Structural Change | Design Rationale | Potential Target Class |

|---|---|---|---|

| Fluorination of Cyclohexane Ring | Addition of one or more fluorine atoms to the cyclohexane backbone. | To improve metabolic stability and binding affinity through favorable electrostatic interactions. | Enzymes (e.g., proteases, kinases) |

| N-alkylation of Amino Group | Introduction of alkyl or aryl groups to the terminal nitrogen atom. | To modulate basicity (pKa), lipophilicity, and receptor subtype selectivity. | G-Protein Coupled Receptors (GPCRs) |

| Carboxylic Acid Bioisosteres | Replacement of the -COOH group with a tetrazole or hydroxamic acid. | To alter pharmacokinetic properties, improve cell permeability, and modify binding interactions. | Metalloproteases, Nuclear Receptors |

| Conformational Constraint | Introduction of a double bond or bicyclic system to the cyclohexane ring. | To lock the molecule into a specific bioactive conformation, increasing potency and selectivity. unirioja.es | Ion Channels, Transporters |

Exploration of Undiscovered Biological Activities and Target Interactions

The structural motifs present in this compound are found in a variety of biologically active compounds. Related molecules containing the cyclohexane moiety have demonstrated a wide spectrum of effects, including antimicrobial, anti-inflammatory, and antitumor activities. mdpi.comresearchgate.netcabidigitallibrary.org This suggests that this compound and its future analogs are promising candidates for broad biological screening to uncover novel therapeutic applications.

A systematic investigation would involve screening a library of newly synthesized analogs against diverse panels of biological targets. High-throughput screening (HTS) against cancer cell lines, pathogenic bacteria, and fungi could reveal potential cytotoxic or antimicrobial leads. mdpi.comnih.gov For example, derivatives of cyclohexene carboxylic acid have been investigated as potential antitumor agents, and amidrazone derivatives containing a cyclohexane moiety have shown antibacterial and anti-inflammatory properties. mdpi.comresearchgate.net

Beyond screening for general bioactivity, identifying specific molecular targets is crucial. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction can be employed to deconstruct the mechanism of action. Understanding these target interactions is fundamental to optimizing lead compounds and predicting their physiological effects.

Table 2: Potential Biological Activities and Corresponding Screening Assays

| Potential Biological Activity | Rationale Based on Related Compounds | Suggested Screening Assay |

|---|---|---|

| Antimicrobial | Cyclohexane-1,3-dione and amidrazone derivatives show antibacterial and antifungal properties. mdpi.commdpi.com | Minimum Inhibitory Concentration (MIC) assay against a panel of bacteria and fungi. |

| Anti-inflammatory | Meroterpenoids with a cyclohexene moiety inhibit pro-inflammatory cytokines. mdpi.com | Inhibition of lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) production in macrophages. |

| Antitumor/Cytotoxic | Derivatives of cyclohexenone and compounds from Streptomyces sp. exhibit cytotoxic activity against cancer cell lines. researchgate.netnih.gov | MTT or similar cell viability assays against a panel of human cancer cell lines (e.g., HepG2, MCF-7). nih.gov |

| Neuromodulatory | Some cyclohexanecarboxylic acid derivatives act as allosteric modulators of glutamate (B1630785) receptors. sigmaaldrich.com | Calcium flux or electrophysiology assays using primary neurons or cell lines expressing specific receptors. |

Development of Advanced In Vitro and Ex Vivo Assay Methodologies

To accurately characterize the biological profile of this compound and its analogs, robust and physiologically relevant assay systems are essential. While standard in vitro cell-based assays are invaluable for initial screening, advanced methodologies can provide deeper insights into a compound's efficacy, mechanism, and disposition.

In Vitro Models: The development of three-dimensional (3D) cell culture models, such as spheroids or organoids, offers a more accurate representation of in vivo tissue architecture and cell-cell interactions compared to traditional 2D monolayer cultures. Testing analogs in these models can provide more predictive data on efficacy, particularly for anticancer applications.

Ex Vivo Systems: Ex vivo assays, which use freshly isolated tissues or organs, bridge the gap between in vitro and in vivo studies. nih.gov These methods maintain the complex cellular environment and architecture of native tissue, allowing for the assessment of compound activity in a more realistic biological context. researchgate.net For example, the permeability of novel analogs across the intestinal barrier can be evaluated using isolated segments of porcine or rodent intestine mounted in Ussing chambers or Franz diffusion cells. mdpi.comnih.gov This provides crucial data on oral bioavailability. Similarly, ex vivo assays can determine the selectivity of compounds, such as assessing their inhibitory effects on different enzyme isoforms in tissue homogenates or blood preparations. nih.gov

The integration of these advanced assays into the drug discovery pipeline allows for a more comprehensive preclinical evaluation, enabling better-informed decisions about which compounds should advance toward in vivo testing.

Table 3: Comparison of Advanced Assay Methodologies

| Assay Type | Description | Key Advantages | Application for Lead Compound |

|---|---|---|---|

| In Vitro (3D Spheroids) | Self-assembled aggregates of cells grown in suspension or a non-adherent matrix. | Mimics tumor microenvironment, including nutrient and oxygen gradients. More predictive of in vivo anticancer efficacy. | Assessing penetration and cytotoxicity of antitumor analogs. |

| Ex Vivo (Intestinal Permeation) | Freshly excised intestinal tissue mounted in a diffusion apparatus (e.g., Franz cell). mdpi.comnih.gov | Provides a direct measure of passive and active transport across a complex biological barrier. More physiologically relevant than Caco-2 monolayers. nih.gov | Predicting oral absorption and identifying substrates of efflux transporters. |

| Ex Vivo (Tissue Homogenates) | Preparation of tissues (e.g., liver, brain) to study enzymatic activity or receptor binding. | Allows for the study of metabolism and target engagement in the presence of native cellular components. | Determining enzyme inhibition kinetics (e.g., IC50) and receptor binding affinity (e.g., Kd). |

| Ex Vivo (Precision-Cut Tissue Slices) | Viable tissue slices (e.g., from liver or lung) maintained in culture for a short period. | Preserves the multicellular architecture and metabolic capacity of the original organ. | Investigating organ-specific metabolism and toxicity of lead analogs. |

Q & A

Q. What are the common synthetic routes for 1-(2-aminoethyl)cyclohexanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves multi-step reactions, including esterification, alkylation, and hydrolysis. For example, analogous compounds like 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid ethyl ester are synthesized via ester cleavage using sodium iodide and protic acids (e.g., HCl or H₂SO₄) under controlled temperatures (50–60°C) and vacuum distillation (0.01–0.05 mbar) to achieve yields of 77–81% with purity >90% (GC area) . Key variables include:

- Catalyst selection : Sodium iodide enhances ester cleavage efficiency.

- Temperature control : Higher temperatures (>95°C) may degrade sensitive functional groups.

- Purification : Distillation under reduced pressure minimizes impurity carryover (e.g., <4% cyclohexanecarboxylic acid diisopropylamide) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) resolves structural features like cyclohexane ring protons (δ 1.12–2.12 ppm) and ethyl ester groups (δ 4.11 ppm) .

- Gas Chromatography (GC) : Quantifies purity (>93% area) and identifies impurities (e.g., residual amides) .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) confirms molecular weight and fragmentation patterns, critical for verifying intermediates .

Advanced Research Questions

Q. How can researchers optimize the bioavailability of this compound derivatives in pharmacological studies?

- Methodological Answer : Structural modifications, such as reducing polar surface area or introducing lipophilic substituents, enhance membrane permeability. For example, trans-4-substituted cyclohexanecarboxylic acid derivatives achieved 68–100% bioavailability in preclinical models by replacing hydrophilic groups with methoxy or indole moieties . Key strategies:

- Pharmacokinetic (PK) profiling : Monitor plasma half-life and tissue distribution in rodent models.

- Metabolic stability assays : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes.

Q. How should researchers address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., PubChem’s InChIKey) .

- Isotopic labeling : For biosynthetic studies, ¹³C- or ²H-labeled precursors (e.g., shikimic acid) clarify metabolic pathways and resolve ambiguities in cyclohexane ring formation .

- Crystallography : X-ray diffraction resolves stereochemical conflicts, such as (1R,2S) vs. (1S,2R) configurations in related compounds .

Q. What safety protocols are essential for handling aminoethyl-substituted cyclohexanecarboxylic acids in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact .

- First aid measures : For accidental exposure, wash with soap/water (skin) or move to fresh air (inhalation). Consult safety data sheets (SDS) for specific antidotes (e.g., sodium sulfate for drying agents) .

- Waste disposal : Neutralize acidic residues with KOtBu/THF before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.